molecular formula C18H23ClN4O4S B12271291 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B12271291
M. Wt: 426.9 g/mol
InChI Key: DSYXENBEUYDSFK-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a benzenesulfonyl group. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Pyrimidine Ring Formation: The sulfonylated piperidine is then coupled with a chloropyrimidine derivative under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Products may include sulfides or other reduced forms.

    Substitution: A variety of substituted pyrimidine derivatives can be formed.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

Medicine: The compound is being investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group may play a role in binding to the target site, while the pyrimidine and piperidine moieties contribute to the overall pharmacophore.

Comparison with Similar Compounds

  • 5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine
  • This compound derivatives
  • Other pyrimidine-based compounds with similar functional groups

Uniqueness: The unique combination of the pyrimidine ring, piperidine moiety, and benzenesulfonyl group distinguishes this compound from other similar compounds. This structural arrangement may confer specific pharmacological properties and interactions that are not observed in other compounds.

Properties

Molecular Formula

C18H23ClN4O4S

Molecular Weight

426.9 g/mol

IUPAC Name

5-chloro-N-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C18H23ClN4O4S/c1-22(18-20-11-13(19)12-21-18)14-6-8-23(9-7-14)28(24,25)15-4-5-16(26-2)17(10-15)27-3/h4-5,10-12,14H,6-9H2,1-3H3

InChI Key

DSYXENBEUYDSFK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=NC=C(C=N3)Cl

Origin of Product

United States

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